molecular formula C7H9ClN4 B8132469 1H-Indazole-3,5-diamine hydrochloride

1H-Indazole-3,5-diamine hydrochloride

Cat. No.: B8132469
M. Wt: 184.62 g/mol
InChI Key: FFIWUFJWBJFPRO-UHFFFAOYSA-N
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Description

1H-Indazole-3,5-diamine hydrochloride is a chemical compound with the molecular formula C7H8N4Cl It is a derivative of indazole, a heterocyclic aromatic organic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-3,5-diamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of indazole with ammonia in the presence of a suitable catalyst under controlled conditions. The reaction typically requires heating and the use of an acid to facilitate the formation of the diamine derivative.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors and purification techniques to obtain the desired product. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3,5-diamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophiles and electrophiles are used to replace functional groups in the compound.

Major Products Formed: The reactions yield various products, including oxidized or reduced derivatives of this compound, as well as substituted indazole derivatives.

Scientific Research Applications

1H-Indazole-3,5-diamine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1H-Indazole-3,5-diamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxylic acid

  • 1H-Indazole-5-carboxylic acid

  • 1-Methyl-1H-indazole-3,5-diamine hydrochloride

This comprehensive overview provides a detailed understanding of 1H-Indazole-3,5-diamine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Overview

1H-Indazole-3,5-diamine hydrochloride (CAS Number: 19335-14-9) is a heterocyclic compound belonging to the indazole family, characterized by two amino groups located at the 3rd and 5th positions of the indazole ring. This compound has garnered attention for its potential biological activities, particularly in anticancer, antibacterial, and anti-inflammatory domains.

The biological activity of this compound primarily revolves around its interaction with tyrosine kinases , which are crucial for various cellular signaling pathways. By acting as a hinge-binding fragment, this compound can effectively inhibit tyrosine kinase activity, leading to disrupted cell signaling that is essential for cell growth and proliferation. This inhibition can result in decreased cell viability in cancer cells, suggesting its potential as an anticancer agent.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties across various human cancer cell lines. The compound's effectiveness is often quantified using the half-maximal inhibitory concentration (IC50) values. For instance:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)15.0
HeLa (Cervical)10.5
A549 (Lung)12.0

These results indicate that the compound can effectively inhibit the growth of these cancer cells at micromolar concentrations .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It has shown activity against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli50
S. aureus40
P. aeruginosa45

The observed MIC values suggest that this compound could serve as a potential alternative to traditional antibiotics .

Anti-inflammatory Properties

In addition to its anticancer and antibacterial activities, studies have indicated that this compound may possess anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory response.

Case Studies and Research Findings

Several studies have focused on elucidating the biological mechanisms and therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A recent study tested this compound against various cancer cell lines and reported IC50 values ranging from 7 to 20 µM across different types of cancers. The findings highlighted its ability to induce apoptosis in cancer cells through activation of caspases and modulation of p53 signaling pathways .
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound exhibited comparable or superior inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibacterial agents .
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in significant reductions in edema and inflammatory markers, supporting its role as an anti-inflammatory agent.

Properties

IUPAC Name

1H-indazole-3,5-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-4-1-2-6-5(3-4)7(9)11-10-6;/h1-3H,8H2,(H3,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIWUFJWBJFPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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